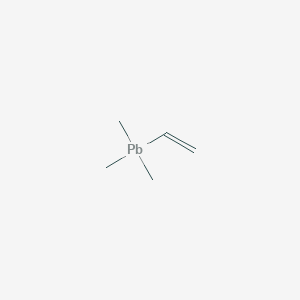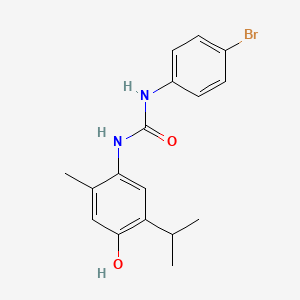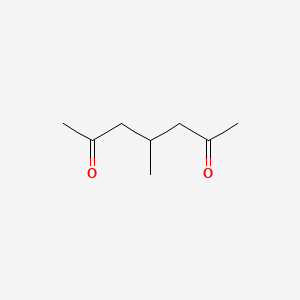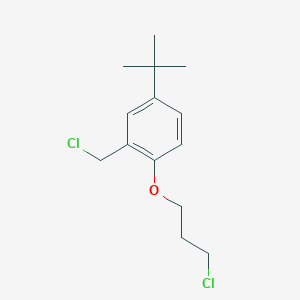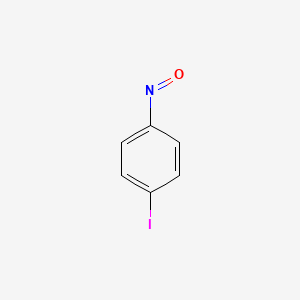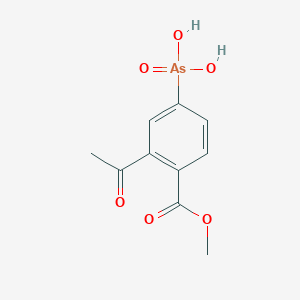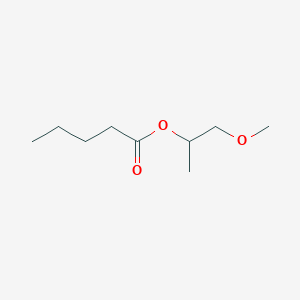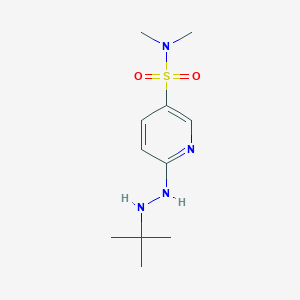
Quinolinium, 6-iodo-1,2-dimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is a chemical compound with the molecular formula C11H12IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-iodo-1,2-dimethyl-, iodide typically involves the iodination of 1,2-dimethylquinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 6-position of the quinoline ring. Common reagents used in this process include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Quinolinium, 6-iodo-1,2-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium ion to its corresponding quinoline derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce 1,2-dimethylquinoline. Substitution reactions can result in various functionalized quinoline derivatives.
科学的研究の応用
Quinolinium, 6-iodo-1,2-dimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinolinium, 6-iodo-1,2-dimethyl-, iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Quinolinium, 1,2-dimethyl-, iodide: Similar structure but lacks the iodine atom at the 6-position.
6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains a dimethylamino group instead of an iodine atom.
1,4-Dimethylquinolinium iodide: Iodine atom is located at a different position on the quinoline ring.
Uniqueness
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
10352-61-1 |
|---|---|
分子式 |
C11H11I2N |
分子量 |
411.02 g/mol |
IUPAC名 |
6-iodo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11IN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChIキー |
BQJPYSSQNMWRTF-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)I)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




